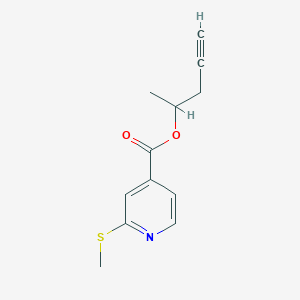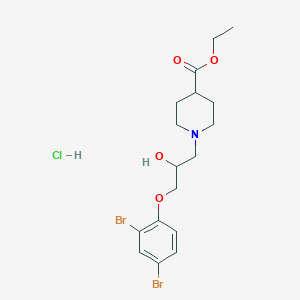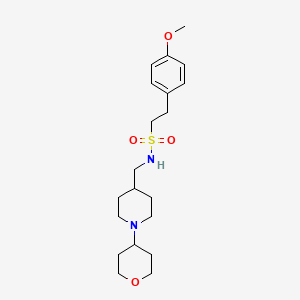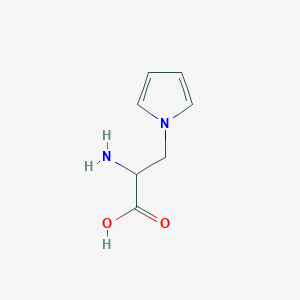
Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds of this nature are typically organic molecules that contain multiple functional groups, including a carboxylate group, a thioxo group, and an amino group. They are often part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure that includes at least one atom that is not carbon .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one. Common techniques might include nucleophilic substitution reactions, condensation reactions, and various forms of catalysis .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on the specific functional groups present. For example, the carboxylate group can participate in acid-base reactions, the amino group can undergo reactions typical of amines, and the thioxo group can participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure, the specific functional groups present, and the overall polarity of the molecule. These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity .科学的研究の応用
Novel Compound Synthesis
Several studies have focused on synthesizing new compounds through the reaction of quinoline derivatives. For instance, Szakonyi et al. (2002) discovered a remarkable cyclopropanation process that led to the synthesis of doubly constrained ACC derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, offering a new approach to heterocyclic system synthesis (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Similarly, Rudenko et al. (2012) worked on obtaining methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into the structural analysis of such compounds through X-ray structural analysis (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).
Potential Antimicrobial Agents
Desai, Shihora, and Moradia (2007) investigated the antibacterial and antifungal activities of new quinazoline derivatives, highlighting their potential as antimicrobial agents against various pathogens (Desai, Shihora, & Moradia, 2007). This research underscores the significance of quinazoline derivatives in developing new treatments for infectious diseases.
Anticonvulsant and Antimicrobial Activities
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Their findings revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, in addition to potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Heterocyclic Chemistry
Markosyan et al. (2000) explored the synthesis of hexahydrospiro(benzo[h]quinazoline) derivatives, contributing to the vast field of heterocyclic chemistry and expanding the application of quinazoline derivatives in synthesizing complex heterocyclic structures (Markosyan, Kuroyan, Dilanyan, Aleksanyan, Karapetyan, & Struchkov, 2000).
Anticancer Activity
Gaber et al. (2021) aimed to produce new quinoline-3-carboxylic acid derivatives and assess their anticancer effect against the breast cancer MCF-7 cell line. The research found significant anticancer activity in some compounds, demonstrating the potential therapeutic applications of these derivatives in cancer treatment (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Safety And Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent reaction with methyl chloroformate and thiourea.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl acetoacetate in the presence of acetic acid and refluxed for 6 hours to obtain ethyl 3-(2-chlorobenzylamino)-3-oxopropionate.", "Step 2: Cyclization of ethyl 3-(2-chlorobenzylamino)-3-oxopropionate with thiourea in the presence of ethanol and refluxed for 4 hours to obtain 3-(2-chlorobenzylamino)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one.", "Step 3: Reaction of 3-(2-chlorobenzylamino)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with methyl chloroformate in the presence of triethylamine and dichloromethane at room temperature for 2 hours to obtain methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS番号 |
946253-53-8 |
製品名 |
Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C20H18ClN3O4S |
分子量 |
431.89 |
IUPAC名 |
methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-19(27)12-6-7-14-16(10-12)23-20(29)24(18(14)26)9-8-17(25)22-11-13-4-2-3-5-15(13)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29) |
InChIキー |
RYJAQTJFQKZZTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CC=C3Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2461437.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2461439.png)


![N-benzyl-N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2461442.png)
![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)
